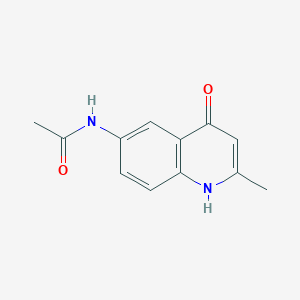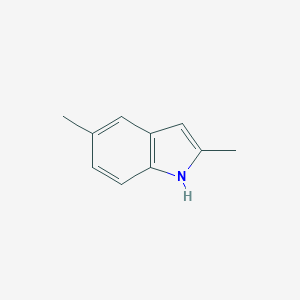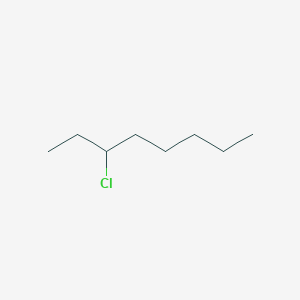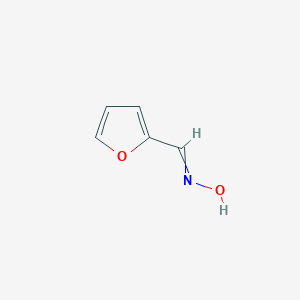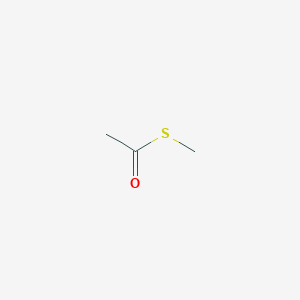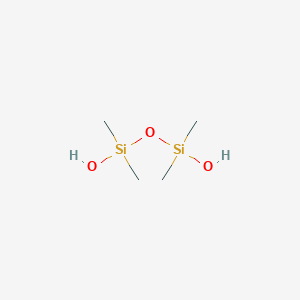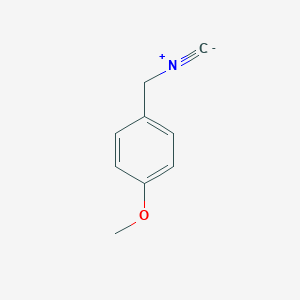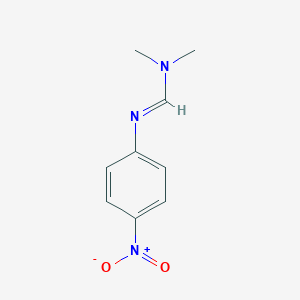
Methyl 9-hydroxyfluorene-9-carboxylate
Descripción general
Descripción
Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol methyl ester, is a member of fluorenes . It has a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol . The IUPAC name for this compound is methyl 9-hydroxyfluorene-9-carboxylate .
Synthesis Analysis
The synthesis of Methyl 9-hydroxyfluorene-9-carboxylate involves methods of synthesizing phenanthrenequinone, 9-hydroxyfluorene-9-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Methyl 9-hydroxyfluorene-9-carboxylate can be represented by the InChI string: InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 . The Canonical SMILES representation is COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O .
Physical And Chemical Properties Analysis
Methyl 9-hydroxyfluorene-9-carboxylate has a molecular weight of 240.25 g/mol . More detailed physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
Chemical Analysis and Research
“Methyl 9-hydroxy-9H-fluorene-9-carboxylate” is often used as an analytical standard in chemical research . Its properties such as molecular weight, melting point, and solubility are well-documented, making it a useful compound for calibration and method validation in various analytical techniques .
Synthesis of Hexameric Organooxotin Prismane
This compound has been used in the synthesis of a hexameric organooxotin prismane . The resulting structure shows channels with hydrophobic and hydrophilic segments, which selectively entrap guest molecules .
Wake-Promoting Agent
Fluorenol, the alcohol derivative of fluorene, is considered a next-generation anti-drowsiness drug . It’s a wake-promoting agent and a major metabolite of a compound developed as a wakefulness-promoting agent .
Dopamine Reuptake Inhibitor
Fluorenol is a weak dopamine reuptake inhibitor with an IC50 of 9 μM . This suggests potential applications in the treatment of conditions related to dopamine regulation, such as Parkinson’s disease and depression .
Environmental Carcinogen
Fluorenol is also a potential environmental carcinogen . This highlights its importance in environmental health research, particularly in studies investigating the impact of environmental toxins on cancer development .
Insecticide and Algaecide
Fluorenol was patented as an insecticide in 1939 . It’s also an algaecide against the green algae Dunaliella bioculata . This suggests potential applications in pest control and algae management .
Propiedades
IUPAC Name |
methyl 9-hydroxyfluorene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQZRAAQMBNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034729 | |
| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-hydroxyfluorene-9-carboxylate | |
CAS RN |
1216-44-0 | |
| Record name | Flurenol-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLURECOL-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

